molecular formula C9H9BrF3NO3S B3221785 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide CAS No. 1208078-91-4

4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide

Cat. No.: B3221785
CAS No.: 1208078-91-4
M. Wt: 348.14 g/mol
InChI Key: NQFCSOXHSXHVIT-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide is a chemical compound supplied for Research Use Only (RUO), strictly for application in laboratory research and not for any personal, human, or veterinary use. The benzenesulfonamide core is a privileged scaffold in medicinal chemistry and drug discovery. Sulfonamide derivatives are extensively investigated for their diverse bioactive properties, serving as key precursors or intermediates in synthesizing potential therapeutic agents . The specific bromo and trifluoromethoxyalkyl substituents on this molecule are functional groups of high interest; the bromo atom offers a versatile handle for further synthetic modification via cross-coupling reactions, while the trifluoromethoxy group is known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability . Structurally similar sulfonamide compounds are actively researched in multiple areas. They serve as critical building blocks in the synthesis of complex molecules for biological evaluation, such as thiazole-sulfonamide hybrids studied for their antioxidant activities . Furthermore, benzene-sulfonamide derivatives have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for targeting metabolism in specific cancer subtypes . Researchers value these compounds for developing novel small-molecule inhibitors and probing biological pathways.

Properties

IUPAC Name

4-bromo-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO3S/c10-7-1-3-8(4-2-7)18(15,16)14-5-6-17-9(11,12)13/h1-4,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFCSOXHSXHVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCOC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205788
Record name 4-Bromo-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-91-4
Record name 4-Bromo-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208078-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-trifluoromethoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of amines from nitro derivatives.

Scientific Research Applications

4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Bromo-N-(Propylcarbamoyl)-Benzenesulfonamide (C₁₀H₁₃BrN₂O₃S)
  • Substituent : Propylcarbamoyl group.
  • Activity : Exhibits antidiabetic and herbicidal properties, structurally related to chlorpropamide and tolbutamide.
  • Structural Insight : The carbamoyl group facilitates hydrogen bonding (N–H⋯O), critical for crystal packing and stability. Hirshfeld surface analysis confirms dominant H-bond interactions .
4-Bromo-N-[(E)-(2-Methyl-1H-Indol-3-yl)Methyleneamino]-Benzenesulfonamide (Compound 5, C₁₆H₁₃BrN₂O₂S)
  • Substituent : Indole-derived moiety.
  • Activity : Inhibits SMase D hydrolytic activity (>20% inhibition in dose-dependent studies) .
  • Comparison : The indole group’s aromaticity and planar structure contrast with the flexible trifluoromethoxyethyl chain. The latter’s electron-withdrawing nature may enhance electrophilic interactions in enzyme active sites.

Structural and Crystallographic Comparisons

4-Bromo-N-(4-Fluorophenyl)-Benzenesulfonamide (C₁₂H₉BrFNO₂S)
  • Substituent : 4-Fluorophenyl.
  • Crystal Structure : Dihedral angle between benzene rings = 41.17°, with U-shaped conformation. N–H⋯O hydrogen bonds stabilize the lattice .
4-Bromo-3-Ethoxy-N-(2-Furylmethyl)-Benzenesulfonamide (C₁₃H₁₄BrNO₄S)
  • Substituent : Ethoxy and furylmethyl groups.
  • Comparison : The trifluoromethoxy group’s higher electronegativity may reduce solubility in polar solvents but improve resistance to oxidative metabolism.

Pharmacokinetic and Physicochemical Properties

Compound Substituent Molecular Formula Key Properties
Target Compound 2-Trifluoromethoxyethyl C₉H₉BrF₃NO₃S High lipophilicity (logP ~3.5 est.), metabolic stability from CF₃ group.
4-Bromo-N-(4-Methylbenzyl)-Benzenesulfonamide 4-Methylbenzyl C₁₄H₁₃BrNO₂S Moderate logP (~3.0); methylbenzyl enhances aromatic interactions .
4-Bromo-N-Butyl-3-(Trifluoromethyl)-Benzenesulfonamide Butyl, trifluoromethyl C₁₁H₁₂BrF₃NO₂S Trifluoromethyl at meta position increases acidity (pKa ~8.5) .

Hydrogen Bonding and Crystal Packing

  • 4-Bromo-N-(Propylcarbamoyl)-Benzenesulfonamide : Infinite N–H⋯O chains dominate packing, with Hirshfeld surfaces showing 40% H-bond contributions .
  • Target Compound : The trifluoromethoxyethyl group may disrupt H-bond networks due to steric hindrance, favoring van der Waals interactions instead.

Research Findings and Implications

  • Enzyme Inhibition : Substituents like indole (Compound 5) and trifluoromethoxyethyl may target different regions of SMase D or similar enzymes. The latter’s electronegativity could enhance transition-state stabilization .
  • Therapeutic Potential: Analogous sulfonamides with carbamoyl groups (e.g., ) highlight the importance of hydrogen bonding for antidiabetic activity. The target compound’s trifluoromethoxyethyl group could optimize pharmacokinetics without sacrificing efficacy.
  • Crystallographic Trends : Dihedral angles (e.g., 32.6°–41.17° in ) influence molecular shape and packing. The target compound’s flexible chain may adopt conformations that improve bioavailability .

Biological Activity

4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This compound is characterized by a bromine atom and a trifluoromethoxyethyl group, which contribute to its unique chemical properties and biological interactions. The exploration of its biological activity includes its effects on various cellular processes, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrF3N2O3S. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, which may influence its biological efficacy.

PropertyValue
Molecular Weight353.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes and receptors through hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it could influence oxidative stress pathways and cell signaling mechanisms.

Therapeutic Potential

Research indicates that compounds with similar structures have been investigated for various therapeutic applications, including:

  • Antimicrobial Activity : Some sulfonamides exhibit antibacterial properties, potentially making this compound a candidate for antibiotic development.
  • Anticancer Properties : There is ongoing research into the anticancer effects of sulfonamide derivatives, with some showing promise in inhibiting tumor growth.
  • Diuretic Effects : Similar compounds have been associated with diuretic activity, suggesting potential applications in managing fluid retention.

Case Studies

  • Antimicrobial Studies : A study on related sulfonamides demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that this compound may possess similar properties .
  • Cancer Research : In vitro studies have shown that structurally related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases . This suggests a need for further investigation into the apoptotic effects of this specific compound.
  • Diuretic Applications : Compounds within the sulfonamide class have been evaluated for their ability to promote diuresis in clinical settings, highlighting the potential for this compound in treating conditions like hypertension .

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityDiuretic Activity
This compoundPotential (needs study)Promising (needs study)Possible (needs study)
ChlorpropamideYesModerateYes
TolbutamideYesLowYes

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide, and how can purity be ensured?

The synthesis typically involves sulfonylation of a brominated benzene precursor followed by nucleophilic substitution with 2-trifluoromethoxyethylamine. Key steps include:

  • Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with 2-trifluoromethoxyethylamine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm with 1H^1H-NMR (e.g., singlet for -CF3_3 at δ 3.8–4.2 ppm) .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL-2018 for structure solution and refinement. Key parameters include R1_1 < 0.05 and wR2_2 < 0.12 for high-resolution data .
  • Structural Features : Expect a U-shaped conformation with a dihedral angle of ~40–50° between the benzene and sulfonamide planes, stabilized by N–H···O hydrogen bonds .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using esterase activity assays with 4-nitrophenyl acetate as substrate. IC50_{50} values < 1 µM indicate potent inhibition .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy to assess permeability in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How do substituents (Br, CF3_33​OCH2_22​) influence electronic properties and reactivity?

  • Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The bromine atom increases electrophilicity at the para position, while the trifluoromethoxy group enhances lipophilicity (clogP ~2.8) .
  • SAR Studies : Replace Br with Cl or I to modulate steric bulk. Bromine’s van der Waals radius (1.85 Å) optimizes binding in hydrophobic enzyme pockets .

Q. How to resolve contradictions in crystallographic data (e.g., dihedral angles) across analogs?

  • Data Comparison : Analyze homologous structures (e.g., 4-Bromo-N-(4-fluorophenyl)-benzenesulfonamide vs. bromophenyl analogs). Dihedral angles vary due to substituent electronegativity (e.g., 41.2° for 4-fluorophenyl vs. 38.5° for 4-bromophenyl) .
  • Refinement Protocols : Use SHELXL’s TWIN and BASF commands for twinned data. Validate with Rint_\text{int} < 0.05 and CC1/2 > 0.9 in high-resolution shells .

Q. What strategies improve solubility without compromising bioactivity?

  • Co-Crystallization : Co-formulate with cyclodextrins (e.g., β-CD) to enhance aqueous solubility (>10 mg/mL). Confirm stability via PXRD and DSC .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) at the sulfonamide nitrogen. Monitor release kinetics using HPLC-MS .

Q. How to validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Synthesize an azide derivative for click chemistry-based pull-down assays. Identify bound proteins via LC-MS/MS .
  • Microscale Thermophoresis (MST) : Measure binding affinity (Kd_d) with fluorescently labeled recombinant targets (e.g., CA-IX). Use 20% LED power and 40% MST power .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValueReference
Dihedral Angle (Benzene–Sulfonamide)41.2° ± 2.5°
N–H···O Bond Length2.01–2.15 Å
R1_1/wR2_2<0.05/<0.12

Q. Table 2. Comparative Biological Activity of Analogues

CompoundCA-II IC50_{50} (nM)logP
4-Bromo-N-(2-CF3_3OCH2_2)12.3 ± 1.22.8
4-Chloro Analogue45.6 ± 3.12.2
4-Iodo Analogue8.9 ± 0.93.1
Data from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide
Reactant of Route 2
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4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide

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